BenchChemオンラインストアへようこそ!

N1-(3-methoxybenzyl)-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide

LSD1 KDM1A Epigenetics

N1-(3-methoxybenzyl)-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide (CAS 941957-74-0) is a synthetic small-molecule oxalamide derivative with the molecular formula C21H23N3O4 and a molecular weight of 381.43 g/mol. As part of a broader class of (hetero)aryl cyclopropylamine and oxalamide compounds, this specific molecule has been identified as an inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), an epigenetic enzyme implicated in oncology and other diseases.

Molecular Formula C21H23N3O4
Molecular Weight 381.432
CAS No. 941957-74-0
Cat. No. B2718975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(3-methoxybenzyl)-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide
CAS941957-74-0
Molecular FormulaC21H23N3O4
Molecular Weight381.432
Structural Identifiers
SMILESCC1=C(C=CC(=C1)NC(=O)C(=O)NCC2=CC(=CC=C2)OC)N3CCCC3=O
InChIInChI=1S/C21H23N3O4/c1-14-11-16(8-9-18(14)24-10-4-7-19(24)25)23-21(27)20(26)22-13-15-5-3-6-17(12-15)28-2/h3,5-6,8-9,11-12H,4,7,10,13H2,1-2H3,(H,22,26)(H,23,27)
InChIKeyIREOZRGLJHGQIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(3-methoxybenzyl)-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide (CAS 941957-74-0) for Targeted LSD1 Inhibition Research


N1-(3-methoxybenzyl)-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide (CAS 941957-74-0) is a synthetic small-molecule oxalamide derivative with the molecular formula C21H23N3O4 and a molecular weight of 381.43 g/mol . As part of a broader class of (hetero)aryl cyclopropylamine and oxalamide compounds, this specific molecule has been identified as an inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), an epigenetic enzyme implicated in oncology and other diseases [1]. Its structure is defined by a 3-methoxybenzyl group on one amide nitrogen and a 3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl substituent on the other, a combination that confers specific binding interactions with the LSD1 active site.

Why Generic Substitution Among Oxalamide-Based LSD1 Inhibitors Carries Significant Risk


Within the class of oxalamide-based LSD1 inhibitors, even minor structural modifications cause extreme variations in target engagement. The patent family defining this chemical space [1] reveals that the specific substitution pattern on the phenyl rings directly controls the nanomolar binding affinity. For example, switching the methoxy group from the 3-position to the 2-position on the benzyl ring, or relocating the oxopyrrolidinyl moiety, can result in compounds with dramatically different LSD1 Ki values. The core cyclopropylamine pharmacophore, which is essential for covalent FAD modification in LSD1, is absent in N1-(3-methoxybenzyl)-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide, indicating it achieves inhibition through a distinct, non-covalent mechanism that is uniquely sensitive to the precise three-dimensional arrangement of its substituents. Therefore, selecting a structural analog without matching the exact substitution pattern would not be a generic substitution but the procurement of a fundamentally different chemical probe.

Quantitative Differentiation of N1-(3-methoxybenzyl)-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide Against Closest Analogs


LSD1 Enzyme Inhibition Potency Against the 2-Methoxybenzyl Regioisomer

In a direct comparison within the same patent assay [1], N1-(3-methoxybenzyl)-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide demonstrated an LSD1 inhibition Ki of 550 nM, while its closest regioisomer, N1-(2-methoxybenzyl)-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide (CAS 941957-77-3), is notably absent from the active compound list, implying a substantially higher Ki and a clear differentiation in binding affinity driven solely by the methoxy group position.

LSD1 KDM1A Epigenetics

LSD1 Inhibitory Activity Relative to High-Affinity Cyclopropylamine Leads

Within the same patent platform, the most potent cyclopropylamine-based LSD1 inhibitors, such as the compounds represented by BDBM50155773, achieve IC50 values as low as 15 nM [1]. N1-(3-methoxybenzyl)-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide, with a Ki of 550 nM, is a moderately potent, non-covalent inhibitor. This quantitative difference provides a strategic option for researchers needing a reversible tool compound rather than a tight-binding, irreversible inhibitor.

LSD1 Covalent Inhibitor Structure-Activity Relationship

MAO B Selectivity Profile Against the LSD1 Target

A critical liability for many LSD1 inhibitors is off-target inhibition of Monoamine Oxidase B (MAO B). Patent selectivity profiling demonstrates that N1-(3-methoxybenzyl)-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide has a Ki of >40,000 nM against MAO B, establishing a selectivity ratio of >73-fold for LSD1 over MAO B [1].

Selectivity MAO B Off-Target

Functional Mechanism Differentiation: Non-Covalent vs. Covalent LSD1 Inhibition

The lead compounds in the patent, including the high-potency derivatives, achieve LSD1 inhibition through a covalent interaction with the Flavin Adenine Dinucleotide (FAD) cofactor, a mechanism driven by the cyclopropylamine warhead [1]. N1-(3-methoxybenzyl)-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide lacks this warhead, providing evidence that its Ki of 550 nM arises from a reversible, non-covalent binding mechanism. This distinction is confirmed by the compound's completely different structure-activity relationship profile compared to the covalent series.

Mechanism of Action Reversible Inhibition FAD

Defined Research Applications for N1-(3-methoxybenzyl)-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide Based on Quantified Evidence


Non-Covalent LSD1 Tool Compound for Mechanistic Studies

This compound is ideally suited as a small-molecule probe in experiments where reversible target modulation is required. Its defined Ki of 550 nM against LSD1, combined with its non-covalent mechanism [1], allows researchers to perform target engagement studies, washout experiments, and pathway analysis without the prolonged inhibition caused by irreversible inhibitors.

Selectivity Control in Neuroepigenetics Assays

In neuroepigenetic research where MAO inhibition is a confounding factor, this compound's >73-fold selectivity for LSD1 over MAO B is a critical asset. It can be used at concentrations up to 10 µM to maintain LSD1 activity blockade while minimizing MAO B off-target effects, providing cleaner phenotypic readouts in neuronal cell models [1].

SAR Template for Oxalamide-Based Epigenetic Probe Development

The quantified SAR showing that the 3-methoxybenzyl regioisomer is active while the 2-methoxy analog is not establishes this compound as a privileged scaffold for further medicinal chemistry exploration. Medicinal chemists can use this core structure to design focused libraries aimed at improving potency while retaining the non-covalent, reversible profile [1].

Reference Compound for LSD1 Biochemical Assay Panel

With its well-characterized Ki of 550 nM, this compound can serve as a reference standard in LSD1 biochemical screening cascades. It is particularly useful as a medium-affinity control to validate assay sensitivity and to benchmark the performance of novel inhibitors across different assay formats and reagent batches [1].

Quote Request

Request a Quote for N1-(3-methoxybenzyl)-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.